(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate
Overview
Description
(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a nitrophenyl group, a chloro group, and a carbamoyl group attached to a benzenesulfonate structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of phenyl compounds followed by sulfonation and chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonate derivatives.
Scientific Research Applications
(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and affect cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Peniciaculin A: A triaryl natural product with broad-spectrum antifungal activity.
Uniqueness
(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(4-nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6S/c1-13-4-2-3-5-19(13)22-20(24)17-12-16(10-11-18(17)21)30(27,28)29-15-8-6-14(7-9-15)23(25)26/h2-12H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLXKIHFPJTADR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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